

Synthesis and Purification of Fmoc-Tyr(POMe)-OH: A Technical Guide

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Compound of Interest

Compound Name: Fmoc-Tyr(POMe)-OH

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This technical guide provides a comprehensive overview of the synthesis and purification of N α -Fmoc-O-(pivaloyloxymethyl)-L-tyrosine (**Fmoc-Tyr(POMe)-OH**). This derivative of tyrosine is valuable in solid-phase peptide synthesis (SPPS) for the introduction of a protected phosphotyrosine mimic or a prodrug moiety. The pivaloyloxymethyl (POM) group can be attached to a negatively charged organophosphate group, neutralizing the charge and increasing lipid solubility, which facilitates passive diffusion across cell membranes.^[1] This guide details the synthetic strategy, experimental protocols, purification methods, and expected analytical data.

Synthetic Strategy

The synthesis of **Fmoc-Tyr(POMe)-OH** is achieved through the protection of the phenolic hydroxyl group of Fmoc-Tyr-OH. A common method for introducing the POM group is via reaction with chloromethyl pivalate or a similar reagent under basic conditions.

Table 1: Summary of Reagents for Synthesis

Reagent	Molecular Formula	Molecular Weight (g/mol)	Molar Equivalence
Fmoc-Tyr-OH	C ₂₄ H ₂₁ NO ₅	403.43	1.0
Chloromethyl pivalate	C ₆ H ₁₁ ClO ₂	150.60	1.1
Diisopropylethylamine (DIPEA)	C ₈ H ₁₉ N	129.24	2.0
Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	-
Ethyl acetate (EtOAc)	C ₄ H ₈ O ₂	88.11	-
Hexanes	C ₆ H ₁₄	86.18	-
1 M Hydrochloric acid (HCl)	HCl	36.46	-
Saturated Sodium Bicarbonate (NaHCO ₃)	NaHCO ₃	84.01	-
Brine	NaCl	58.44	-
Anhydrous Magnesium Sulfate (MgSO ₄)	MgSO ₄	120.37	-

Experimental Protocol: Synthesis of Fmoc-Tyr(POMe)-OH

- **Dissolution:** Dissolve Fmoc-Tyr-OH (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Base Addition:** Add diisopropylethylamine (DIPEA) (2.0 eq.) to the solution and stir for 10 minutes at room temperature.
- **Reagent Addition:** Slowly add chloromethyl pivalate (1.1 eq.) to the reaction mixture.

- Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up:
 - Quench the reaction with the addition of 1 M HCl.
 - Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude **Fmoc-Tyr(POMe)-OH** is purified by flash column chromatography on silica gel.

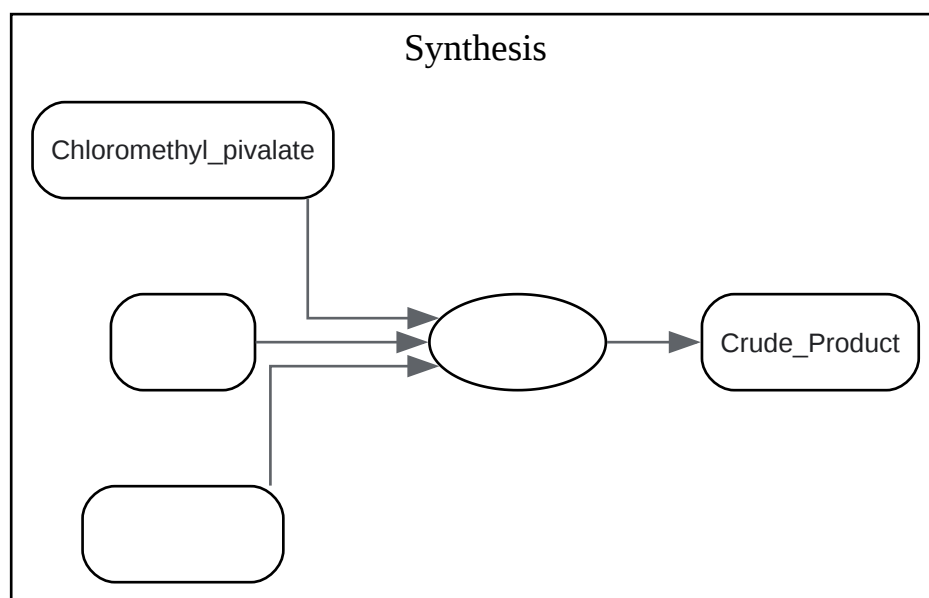
- Column Preparation: Pack a silica gel column with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes.
- Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.
- Elution: Elute the column with the solvent gradient. Collect fractions and monitor by TLC to identify those containing the pure product.
- Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified **Fmoc-Tyr(POMe)-OH** as a white solid.

Table 2: Purification Parameters

Parameter	Value
Stationary Phase	Silica Gel (230-400 mesh)
Mobile Phase	Gradient of 0-50% Ethyl Acetate in Hexanes
Detection	UV light (254 nm)
Expected Yield	70-85%
Expected Purity (HPLC)	>95%

Visualization of Workflows

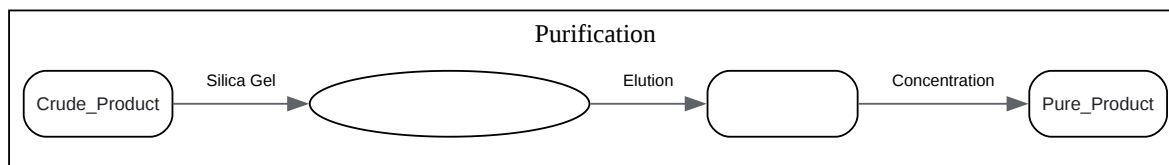
Diagram 1: Synthesis of Fmoc-Tyr(POMe)-OH



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Caption: Synthetic workflow for **Fmoc-Tyr(POMe)-OH**.

Diagram 2: Purification Workflow



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Caption: Purification workflow for **Fmoc-Tyr(POMe)-OH**.

Characterization Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Table 3: Analytical Data

Analysis	Expected Result
^1H NMR	Peaks corresponding to Fmoc, tyrosine, and POM protons.
^{13}C NMR	Peaks corresponding to Fmoc, tyrosine, and POM carbons.
Mass Spec (ESI-MS)	Calculated m/z for $[\text{M}+\text{H}]^+$ and/or $[\text{M}+\text{Na}]^+$.
HPLC Purity	>95% at a specified wavelength (e.g., 254 nm).
Melting Point	To be determined.

Conclusion

This guide provides a detailed methodology for the synthesis and purification of **Fmoc-Tyr(POMe)-OH**. The described protocol offers a reliable route to this valuable amino acid derivative for applications in peptide synthesis, particularly for the development of phosphopeptide mimics and prodrugs. The provided workflows and data tables serve as a practical resource for researchers in the field.

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References

- 1. Pivaloyloxymethyl - Wikipedia [en.wikipedia.org]
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